Cas no 71283-28-8 ((R)-Diclofop)
(R)-Diclofop Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]-, (R)-
- DTXSID60332293
- (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid
- (R)-diclofop
- 71283-28-8
- (+)-Diclofop
- D1L
- (2R)-2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid
- Propanoic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]-, (2R)-
- [R,(+)]-2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid
- NS00099437
- Diclofop, (R)-
- Diclofop, (+)-
- CHEBI:145403
- Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, (2R)-
- DB03781
- AAN3U3U7X5
- SCHEMBL4895804
- PD007244
- Diclofop-p
- R-Diclofop acid
- Q27094674
- UNII-AAN3U3U7X5
- DTXSID201348453
- (R)-Diclofop
-
- Inchi: 1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1
- InChI Key: OOLBCHYXZDXLDS-SECBINFHSA-N
- SMILES: ClC1C=C(C=CC=1OC1C=CC(=CC=1)O[C@@H](C(=O)O)C)Cl
Computed Properties
- Exact Mass: 326.01136
- Monoisotopic Mass: 326.0112642g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76
(R)-Diclofop Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D354975-25mg |
(R)-Diclofop |
71283-28-8 | 25mg |
$173.00 | 2023-05-18 | ||
| TRC | D354975-50mg |
(R)-Diclofop |
71283-28-8 | 50mg |
$316.00 | 2023-05-18 | ||
| TRC | D354975-100mg |
(R)-Diclofop |
71283-28-8 | 100mg |
$597.00 | 2023-05-18 | ||
| TRC | D354975-250mg |
(R)-Diclofop |
71283-28-8 | 250mg |
$ 800.00 | 2023-09-08 |
(R)-Diclofop Related Literature
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (R)-Diclofop
Introduction to (R)-Diclofop and Its Applications in Modern Agricultural Chemistry
The compound with the CAS number 71283-28-8, known as (R)-Diclofop, is a highly specialized chemical entity that has garnered significant attention in the field of agricultural chemistry. This enantiomer, specifically the (R)-configuration, plays a crucial role in the development of advanced crop protection strategies. (R)-Diclofop is a derivative of the phenoxyacetic acid class, renowned for its potent herbicidal properties. Its mechanism of action primarily involves the inhibition of acetolactate synthase (ALS), an enzyme essential for plant amino acid biosynthesis. This targeted inhibition disrupts vital metabolic pathways, leading to effective weed control without harming the crops.
In recent years, the agricultural sector has witnessed a growing demand for environmentally sustainable and efficient herbicides. (R)-Diclofop stands out as a prime example of such innovation, offering a balance between efficacy and environmental safety. The compound's selectivity ensures that it minimizes impact on non-target plants, making it an attractive option for integrated pest management systems. Furthermore, its low systemic mobility reduces the risk of soil and water contamination, aligning with global efforts to promote green agriculture.
Recent research has delved into the structural optimization of (R)-Diclofop to enhance its bioavailability and reduce potential residues in food products. Studies have demonstrated that modifications to its molecular framework can significantly improve its stability while maintaining or even increasing its herbicidal potency. These advancements are particularly relevant in regions where stringent regulatory standards govern pesticide use. The development of novel formulations, such as slow-release granules or water-dispersible granules, has further extended the practical applications of (R)-Diclofop, allowing for more precise application rates and improved environmental compatibility.
The role of (R)-Diclofop in modern agriculture extends beyond traditional weed management. Emerging research suggests potential applications in combating resistant weed species through combination therapies with other herbicides or biological agents. This approach leverages the unique mode of action of (R)-Diclofop to overcome resistance mechanisms that have developed against conventional herbicides. Such interdisciplinary strategies highlight the compound's versatility and its importance in addressing evolving agricultural challenges.
From a chemical synthesis perspective, (R)-Diclofop exemplifies the sophistication of modern agrochemical production. The synthesis pathway involves multi-step organic reactions, including stereoselective processes to ensure high enantiomeric purity. Advances in catalytic methods have enabled more efficient and cost-effective production, reducing the environmental footprint associated with manufacturing. These innovations underscore the industry's commitment to sustainable practices while maintaining high product performance standards.
The regulatory landscape for (R)-Diclofop is another critical aspect that underscores its significance. Regulatory bodies worldwide have conducted extensive evaluations to assess its safety profile for both human health and non-target ecosystems. The compound's favorable risk-benefit ratio has led to its approval in numerous countries, facilitating its adoption by farmers and agricultural professionals. Ongoing monitoring and research continue to reinforce its status as a reliable tool in crop protection.
In conclusion, (R)-Diclofop (CAS no. 71283-28-8) represents a cornerstone in modern agricultural chemistry. Its precise mode of action, combined with ongoing research into enhanced formulations and sustainable practices, positions it as a key player in addressing contemporary agricultural challenges. As the industry moves toward more sustainable solutions, compounds like (R)-Diclofop will continue to play a pivotal role in ensuring food security while minimizing environmental impact.
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